molecular formula C8H6F3N B13128731 2-(Trifluoromethyl)-4-vinylpyridine

2-(Trifluoromethyl)-4-vinylpyridine

Cat. No.: B13128731
M. Wt: 173.13 g/mol
InChI Key: PGDDDGIAINLRNO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4-vinylpyridine is a fluorinated organic compound that features a trifluoromethyl group attached to a pyridine ring with a vinyl substituent at the 4-position. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the trifluoromethyl and vinyl groups. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4-vinylpyridine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into a pyridine ring. This can be done using reagents such as trifluoromethyl copper or trifluoromethyl iodide in the presence of a catalyst . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-4-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-4-vinylpyridine is unique due to the combination of the trifluoromethyl and vinyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

4-ethenyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h2-5H,1H2

InChI Key

PGDDDGIAINLRNO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

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